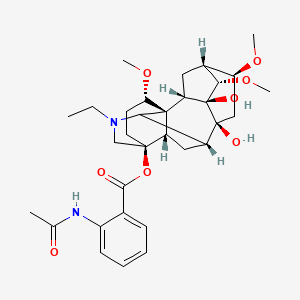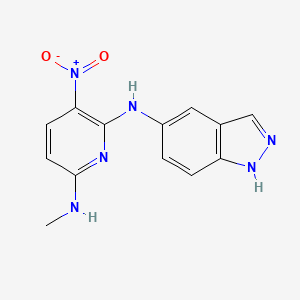
Lappaconitine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lappaconitine is a C18-diterpenoid alkaloid extracted from the roots of Aconitum sinomontanum Nakai. It has been used as a pain relief medicine in China for over 30 years. This compound is known for its strong analgesic properties and has been employed in various forms, including pills, capsules, transdermal patches, and injections .
Mecanismo De Acción
Target of Action
Lappaconitine primarily targets voltage-gated sodium channels . It specifically inhibits the neuronal isoform of voltage-gated sodium channel 1.7 (Nav1.7) stably expressed in human embryonic kidney (HEK293) cells . Other targets include Acetylcholinesterase, P2X purinoceptor 3, and Sodium channel protein type V alpha subunit .
Mode of Action
This compound interacts with its targets by inhibiting voltage-gated sodium channels . It promotes the release of norepinephrine and inhibits the release of substance P in the synaptic cleft . This inhibition is voltage-dependent and occurs in a slow and irreversible manner .
Biochemical Pathways
This compound affects several biochemical pathways. It significantly impacts retinol metabolism and glycerophospholipid metabolism, which may exacerbate inflammatory reactions and initiate persistent pain . Additionally, it slightly affects linoleic acid metabolism, arachidonic acid metabolism, and alanine, aspartate, and glutamate metabolism .
Pharmacokinetics
Preliminary theoretical ADME properties of norditerpenoid alkaloids, which include this compound, suggest promising data . .
Result of Action
This compound has significant molecular and cellular effects. It reduces cell viability and suppresses cell proliferation . It induces G0/G1 cell cycle arrest through the inhibition of Cyclin D1, p-Rb, and induction of p21 and p53 . Furthermore, it triggers apoptosis through the activation of mitochondrial-mediated pathways .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the analgesic effects of this compound can be affected by the physiological state of the organism, such as the presence of inflammation or neuropathic pain . .
Análisis Bioquímico
Biochemical Properties
Lappaconitine interacts with various enzymes, proteins, and other biomoleculesIt is known that this compound has significant effects on chronic pain .
Cellular Effects
This compound influences cell function by affecting various cellular processes. It has been shown to have significant effects on inflammatory reactions and persistent pain
Molecular Mechanism
The molecular mechanism of this compound’s action is complex and involves multiple interactions at the molecular level. It is known to affect retinol metabolism and glycerophospholipid metabolism, which may exacerbate inflammatory reactions and initiate persistent pain . It also slightly affects linoleic acid metabolism, arachidonic acid metabolism, and alanine, aspartate, and glutamate metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. It has been shown that both 4 mg/kg this compound and 8 mg/kg this compound could significantly improve the paw withdrawal latency (PWL) of rats
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors and affects metabolic flux or metabolite levels
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Lappaconitine can be synthesized through various chemical transformations. For instance, hydrolysis in basic solution produces lappaconine, which can be further acetylated to form triacetate. Oxidation of lappaconine by potassium permanganate gives 19-oxolappaconine . Acid hydrolysis using sulfuric acid yields N-deacetylthis compound .
Industrial Production Methods: The industrial production of this compound involves extraction from the roots of Aconitum species. The extracted compound is then purified and formulated into various pharmaceutical forms. Transdermal patches, for example, are prepared using a solvent evaporation method where this compound is dissolved in ethanol and mixed with pressure-sensitive adhesives .
Análisis De Reacciones Químicas
Types of Reactions: Lappaconitine undergoes several types of chemical reactions, including hydrolysis, acetylation, and oxidation.
Common Reagents and Conditions:
Hydrolysis: Basic or acidic conditions using reagents like sulfuric acid or hydrochloric acid.
Acetylation: Acetic anhydride in the presence of p-toluenesulfonic acid.
Oxidation: Potassium permanganate.
Major Products:
Hydrolysis: Lappaconine and N-deacetylthis compound.
Acetylation: Triacetate derivatives.
Oxidation: 19-oxolappaconine.
Aplicaciones Científicas De Investigación
Lappaconitine has a wide range of scientific research applications:
Comparación Con Compuestos Similares
Lappaconitine is unique among diterpenoid alkaloids due to its strong analgesic properties and non-addictive nature. Similar compounds include:
Aconitine: Another diterpenoid alkaloid with potent analgesic effects but higher toxicity.
Mesaconitine: Similar in structure but less potent in terms of analgesic activity.
Hypaconitine: Known for its analgesic properties but also associated with higher toxicity
This compound stands out due to its balance of efficacy and safety, making it a valuable compound in pain management.
Propiedades
Número CAS |
32854-75-4 |
|---|---|
Fórmula molecular |
C32H44N2O8 |
Peso molecular |
584.7 g/mol |
Nombre IUPAC |
[(1S,2S,3S,4S,5R,6S,8S,9S,10R,13S,16S,17S)-11-ethyl-3,8-dihydroxy-4,6,16-trimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl] 2-acetamidobenzoate |
InChI |
InChI=1S/C32H44N2O8/c1-6-34-16-29(42-28(36)18-9-7-8-10-21(18)33-17(2)35)12-11-25(40-4)31-23(29)14-20(26(31)34)30(37)15-22(39-3)19-13-24(31)32(30,38)27(19)41-5/h7-10,19-20,22-27,37-38H,6,11-16H2,1-5H3,(H,33,35)/t19-,20+,22+,23-,24+,25+,26-,27+,29-,30+,31+,32+/m1/s1 |
Clave InChI |
NWBWCXBPKTTZNQ-QOQRDJBUSA-N |
SMILES |
CCN1CC2(CCC(C34C2CC(C31)C5(CC(C6CC4C5(C6OC)O)OC)O)OC)OC(=O)C7=CC=CC=C7NC(=O)C |
SMILES isomérico |
CCN1C[C@@]2(CC[C@@H]([C@@]34[C@@H]2C[C@@H]([C@H]31)[C@]5(C[C@@H]([C@H]6C[C@@H]4[C@@]5([C@H]6OC)O)OC)O)OC)OC(=O)C7=CC=CC=C7NC(=O)C |
SMILES canónico |
CCN1CC2(CCC(C34C2CC(C31)C5(CC(C6CC4C5(C6OC)O)OC)O)OC)OC(=O)C7=CC=CC=C7NC(=O)C |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Lappaconitine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,3-dihydroxybutanedioic acid;N-[[4-[[1H-imidazol-2-ylmethyl-[(1-methylimidazol-2-yl)methyl]amino]methyl]phenyl]methyl]-N-methyl-N',N'-dipropylbutane-1,4-diamine](/img/structure/B608379.png)

![[4-(7-Hydroxy-6-methoxyquinolin-4-yl)oxycyclohexa-1,5-dien-1-yl]urea](/img/structure/B608383.png)

![Methanone, [4-(2'-Methoxy[1,1'-biphenyl]-4-yl)-1H-1,2,3-triazol-1-yl][2-(phenylMethyl)-1-piperidinyl]-](/img/structure/B608394.png)

![N-[7-[(2S,3S,4R,5S)-3,4-dihydroxy-5-methoxy-6,6-dimethyloxan-2-yl]oxy-8-methyl-2-oxochromen-3-yl]acetamide](/img/structure/B608396.png)
![Methyl 3-Chloro-2-(2-{1-[(5-Chlorofuran-2-Yl)methyl]-1h-Imidazol-2-Yl}ethyl)-4,6-Dihydroxybenzoate](/img/structure/B608398.png)
